molecular formula C12H16N2O3S B4405173 N-cyclopropyl-4-[(ethylsulfonyl)amino]benzamide

N-cyclopropyl-4-[(ethylsulfonyl)amino]benzamide

Cat. No. B4405173
M. Wt: 268.33 g/mol
InChI Key: DIGOPOOHEHBXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-4-[(ethylsulfonyl)amino]benzamide, also known as CSPB, is a chemical compound with potential applications in scientific research. It belongs to the class of sulfonylurea compounds, which are widely used as herbicides and antidiabetic drugs. CSPB is a relatively new compound, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions are still being studied.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[(ethylsulfonyl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell signaling pathways. Specifically, this compound has been shown to inhibit the activity of protein kinase C (PKC), which plays a role in cell proliferation and survival. By inhibiting PKC, this compound may be able to induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its antitumor and anti-inflammatory effects, this compound has been shown to inhibit the growth of bacteria and fungi. It may also have potential as a treatment for diabetes, as it has been shown to stimulate insulin secretion from pancreatic beta cells.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopropyl-4-[(ethylsulfonyl)amino]benzamide is that it is a relatively new compound, and its potential applications in scientific research are still being explored. This makes it an exciting area of study for researchers. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, this compound is a relatively complex compound, which may make it difficult to synthesize and study.

Future Directions

There are several potential future directions for research on N-cyclopropyl-4-[(ethylsulfonyl)amino]benzamide. One area of study could be the development of this compound analogs with improved pharmacological properties. Another area of study could be the investigation of the mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Additionally, this compound could be studied in combination with other drugs to determine if it has synergistic effects. Finally, this compound could be studied in animal models to determine its efficacy and safety in vivo.

Scientific Research Applications

N-cyclopropyl-4-[(ethylsulfonyl)amino]benzamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have antitumor activity in vitro and in vivo, and it may have potential as a therapeutic agent for cancer. This compound has also been shown to have anti-inflammatory and analgesic effects, and it may have potential as a treatment for pain and inflammation.

properties

IUPAC Name

N-cyclopropyl-4-(ethylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-2-18(16,17)14-11-5-3-9(4-6-11)12(15)13-10-7-8-10/h3-6,10,14H,2,7-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGOPOOHEHBXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.